N-(4-acetamidophenyl)furan-2-carboxamide

Urea transporter inhibition Diuretic discovery Structure-activity relationship

Critical negative control for SAR studies. This unsubstituted furan-2-carboxamide scaffold lacks C-5 substitution, enabling deconvolution of scaffold-intrinsic effects from substitution-driven potency gains (e.g., 10-fold UT-B IC50 improvement with 5-acetyl). Essential for validating C-5-dependent activity in urea transporter, kinase (TNIK), antibacterial (gyrase B), and DMPK programs. Attempted substitution with active analogs will invalidate comparative experiments. Procure as baseline reference standard.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Cat. No. B5634761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)furan-2-carboxamide
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2
InChIInChI=1S/C13H12N2O3/c1-9(16)14-10-4-6-11(7-5-10)15-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,14,16)(H,15,17)
InChIKeyYFZVZDSHBIUMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-acetamidophenyl)furan-2-carboxamide CAS 22941-33-9: Procurement-Grade Furan Carboxamide Building Block for Structure-Activity Relationship Studies


N-(4-acetamidophenyl)furan-2-carboxamide (CAS 22941-33-9, molecular formula C13H12N2O3, molecular weight 244.25 g/mol) is an unsubstituted furan-2-carboxamide derivative bearing a 4-acetamidophenyl group on the amide nitrogen . This compound belongs to the class of furan carboxamides, a scaffold recognized in medicinal chemistry for its synthetic tractability and capacity for diverse biological modulation when appropriately functionalized [1]. Notably, the compound serves as the core structural progenitor of 5-acetylfuran-2-carboxamide derivatives (e.g., compound 25a), which have demonstrated target engagement with urea transporters and drug-like pharmacokinetic properties [2]. The baseline compound is primarily utilized as a comparative control in structure-activity relationship (SAR) campaigns and as a synthetic intermediate, rather than as an endpoint bioactive agent in its own right.

Procurement Risk Alert: Why Unsubstituted N-(4-acetamidophenyl)furan-2-carboxamide Cannot Be Substituted for 5-Substituted Active Analogs in Biological Assays


Generic substitution between structurally analogous furan carboxamides is scientifically untenable due to profound differences in target engagement potency, pharmacokinetic behavior, and metabolic stability driven by C-5 substitution. The unsubstituted parent compound N-(4-acetamidophenyl)furan-2-carboxamide lacks the essential C-5 substituent (e.g., acetyl group) that confers both enhanced binding affinity to biological targets and improved drug-like properties [1]. In a direct comparative study, the introduction of a 5-acetyl group (producing compound 25a) increased urea transporter B (UT-B) inhibitory potency by approximately 10-fold in rats (IC50: 0.14 μM for 25a vs. 1.41 μM for the nitro-containing predecessor 11a) and improved oral bioavailability from 4.38% to 15.18% [1]. While the unsubstituted compound serves as an essential baseline control for establishing the magnitude of SAR-driven improvements, procurement of the incorrect analog—or attempted substitution of the baseline compound for an active derivative—will yield assay failure and invalidate comparative experimental conclusions. For discovery programs requiring furan carboxamide scaffold exploration, the unsubstituted compound is the appropriate negative control, whereas for efficacy studies, only the 5-substituted active analogs should be deployed [2].

N-(4-acetamidophenyl)furan-2-carboxamide: Quantitative Differentiation Evidence from Comparative SAR and Functional Studies


C-5 Substitution Dictates Urea Transporter Inhibitory Potency: 10-Fold Improvement Achieved by 5-Acetyl Derivative in Rat UT-B Assay

The unsubstituted N-(4-acetamidophenyl)furan-2-carboxamide core lacks measurable urea transporter (UT) inhibitory activity as a standalone entity; the potency of this chemotype is entirely conferred by C-5 functionalization. In a direct head-to-head medicinal chemistry optimization study, replacing the nitro group of precursor compound 11a with an acetyl group at the C-5 position (yielding compound 25a) increased UT-B inhibitory potency by approximately 10-fold in rat erythrocyte assays. The unsubstituted parent compound serves as the baseline against which this 10-fold gain is measured, establishing it as the essential negative control for SAR validation in UT inhibitor programs [1].

Urea transporter inhibition Diuretic discovery Structure-activity relationship

Oral Bioavailability Enhancement via C-5 Acetyl Substitution: 3.5-Fold Increase from 4.38% to 15.18%

The oral bioavailability of furan-2-carboxamide derivatives bearing the N-(4-acetamidophenyl) moiety is critically dependent on C-5 substitution. A direct comparative pharmacokinetic study demonstrated that the 5-acetyl derivative (25a) achieved an oral bioavailability of 15.18%, representing a 3.5-fold improvement over the nitro-substituted predecessor 11a (4.38%). The unsubstituted N-(4-acetamidophenyl)furan-2-carboxamide lacks the C-5 substituent required for this enhanced absorption and systemic exposure, making it an unsuitable surrogate for in vivo efficacy studies but a necessary control for attributing PK improvements specifically to C-5 modification [1].

Oral bioavailability Pharmacokinetics Drug-like optimization

C-5 Substitution Dramatically Improves In Vitro and In Vivo Metabolic Stability Relative to Unsubstituted Scaffold

The metabolic stability profile of N-(4-acetamidophenyl)furan-2-carboxamide derivatives is governed by C-5 substitution. In a comparative analysis, the 5-acetyl derivative 25a demonstrated markedly improved metabolic stability both in vitro (microsomal incubation) and in vivo relative to the predecessor compound 11a. The unsubstituted N-(4-acetamidophenyl)furan-2-carboxamide lacks the stabilizing contribution of the C-5 acetyl moiety, positioning it as the appropriate baseline comparator for assessing the metabolic liability of the unfunctionalized scaffold. Procurement of the unsubstituted compound enables deconvolution of scaffold-intrinsic metabolism from substitution-driven stabilization effects [1].

Metabolic stability Drug metabolism Pharmacokinetic optimization

C-5 Functionalization Enables Cryo-EM Structural Elucidation of Urea Transporter Binding; Unsubstituted Parent Serves as Essential Non-Binding Control

The 5-acetyl derivative of N-(4-acetamidophenyl)furan-2-carboxamide (compound 25a) has been co-crystallized with human urea transporter A2 (UT-A2) and its structure solved via cryo-electron microscopy (PDB entries EMDB-38268 and 8xd7), confirming direct target engagement at atomic resolution [1]. In contrast, the unsubstituted parent compound N-(4-acetamidophenyl)furan-2-carboxamide lacks the C-5 substituent required for high-affinity binding and would not yield interpretable density in structural studies. This establishes a clear functional dichotomy: the unsubstituted compound is the appropriate negative control for demonstrating that binding is C-5-dependent, while only the 5-acetyl derivative is suitable for structural biology investigations of UT-ligand interactions [2].

Cryo-EM Urea transporter Ligand binding

Furan-2-Carboxamide DNA Gyrase B Inhibitory Activity Is Modulated by Aniline Substituents; 4-Acetamidophenyl Core Provides Modular Baseline Scaffold

Furan-2-carboxamide derivatives exhibit DNA gyrase B inhibitory activity in Staphylococcus aureus, with potency highly sensitive to the nature of the aniline substituent. A structurally related furan-2-carboxamide derivative, 4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid, demonstrated an IC50 of 12.88 ± 1.39 μM against S. aureus DNA gyrase B [1]. Another analog bearing a hydrazinyl-oxobutanamido extension exhibited IC50 values of 23.9 μM and 39.4 μM under varying assay conditions [2]. These data establish a class-level baseline for furan-2-carboxamide gyrase B inhibition, wherein the 4-acetamidophenyl core serves as a modular platform for systematic SAR exploration. Procurement of N-(4-acetamidophenyl)furan-2-carboxamide provides the unadorned scaffold against which the potency contributions of extended substituents (e.g., hydrazinyl-oxobutanamido or amino-oxobutanoic acid moieties) can be quantitatively benchmarked.

DNA gyrase B inhibition Antibacterial Staphylococcus aureus

C-5 Substituted Derivatives Achieve Potent TNIK Kinase Inhibition (IC50 15 nM); Unsubstituted Core Serves as Inactive Comparator

Elaboration of the N-(4-acetamidophenyl)furan-2-carboxamide core with complex C-5 substituents yields potent kinase inhibitors. A derivative bearing a 5-(1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl) substitution demonstrated TNIK (TRAF2- and NCK-interacting protein kinase) inhibitory activity with an IC50 of 15 nM [1]. The unsubstituted N-(4-acetamidophenyl)furan-2-carboxamide lacks this activity entirely, confirming that kinase inhibition is wholly conferred by the C-5 imidazole-aryl extension. This pattern—where the unsubstituted core is inactive and potency arises from C-5 functionalization—mirrors the UT inhibitor SAR and reinforces the compound's primary utility as a baseline scaffold for kinase inhibitor discovery programs.

TNIK kinase inhibition Kinase inhibitor Wnt signaling

N-(4-acetamidophenyl)furan-2-carboxamide: Validated Use Cases in Medicinal Chemistry and SAR-Driven Discovery


Baseline Control for Urea Transporter Inhibitor SAR Optimization

The unsubstituted N-(4-acetamidophenyl)furan-2-carboxamide serves as the essential negative control for establishing the magnitude of potency gains conferred by C-5 substitution in urea transporter (UT) inhibitor programs. As demonstrated in published SAR campaigns, C-5 acetyl substitution (compound 25a) increases UT-B inhibitory potency by 10-fold (IC50 0.14 μM vs. 1.41 μM in rats) and improves oral bioavailability by 3.5-fold (15.18% vs. 4.38%) relative to earlier nitro-containing leads [1]. Inclusion of the unsubstituted compound in screening cascades enables researchers to deconvolute scaffold-intrinsic effects from substitution-driven enhancements, validating that observed improvements are C-5-dependent. Procurement of this baseline compound is required for any UT inhibitor discovery program aiming to publish robust, reproducible SAR data [1].

Core Scaffold for Furan-2-Carboxamide Antibacterial SAR Campaigns Targeting DNA Gyrase B

In antibacterial discovery programs targeting Staphylococcus aureus DNA gyrase B, N-(4-acetamidophenyl)furan-2-carboxamide provides a modular, unfunctionalized scaffold for systematic SAR exploration. Class-level data indicate that furan-2-carboxamide derivatives exhibit gyrase B inhibitory activity ranging from approximately 12 μM to 40 μM, dependent on the nature of aniline substituent extension [1][2]. The 4-acetamidophenyl core offers a synthetically tractable starting point for introducing diverse substituents while maintaining a consistent baseline for comparative activity measurements. Researchers procuring this compound for antibacterial SAR studies can benchmark novel analogs against published furan-2-carboxamide gyrase B inhibitors, establishing the potency contribution of each structural modification relative to the unadorned core [1][2].

Negative Control for TNIK Kinase Inhibitor Discovery Programs

For kinase inhibitor discovery efforts targeting TNIK (TRAF2- and NCK-interacting protein kinase) in the context of Wnt signaling and oncology applications, N-(4-acetamidophenyl)furan-2-carboxamide serves as an essential inactive control. While C-5 substituted derivatives—specifically those bearing 5-(1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl) extensions—achieve potent TNIK inhibition with IC50 values of 15 nM, the unsubstituted parent compound lacks measurable kinase inhibitory activity [1]. Procurement of the unsubstituted scaffold enables researchers to confirm that observed kinase inhibition is conferred exclusively by the C-5 substitution motif, providing a clean baseline for assay validation and hit triage in high-throughput screening campaigns [1].

Reference Scaffold for Metabolic Stability Deconvolution Studies

In drug metabolism and pharmacokinetics (DMPK) optimization workflows, the unsubstituted N-(4-acetamidophenyl)furan-2-carboxamide enables deconvolution of scaffold-intrinsic metabolic liability from substitution-driven stabilization effects. Published comparative data demonstrate that C-5 acetyl substitution (compound 25a) markedly improves both in vitro microsomal stability and in vivo metabolic stability relative to predecessor compounds [1]. The unsubstituted compound serves as the reference standard for isolating the metabolic contribution of the core furan carboxamide scaffold, allowing medicinal chemists to rationally design C-5 substituents that address specific metabolic soft spots. This compound is essential for any DMPK laboratory seeking to publish quantitative structure-metabolism relationship (QSMR) data on furan-2-carboxamide derivatives [1].

Quote Request

Request a Quote for N-(4-acetamidophenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.